methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
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Description
Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.5g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including anti-cancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound features a pyran ring with various functional groups, including amino, cyano, and carboxylate moieties. Its molecular formula is C20H19N5O2S, with a molecular weight of approximately 393.46 g/mol. The structural diversity provided by the cyano and amino groups is believed to enhance its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of the pyran structure often exhibit significant anticancer properties. For instance, studies have shown that pyran derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal (HCT-116) and lung cancer cells (SK-LU-1) .
Table 1: Cytotoxicity of Pyran Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4g | HCT-116 | 75.1 |
4k | HCT-116 | 85.88 |
7l | RPMI-8262 | 0.24 |
7k | HCT-116 | 0.25 |
The presence of electron-withdrawing groups such as cyano and carboxylate enhances the cytotoxic potential of these compounds . Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation, such as CDK2, thereby inducing apoptosis .
2. Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial efficacy. Preliminary studies indicate that methyl 6-amino-5-cyano derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity of Pyran Derivatives
Compound | Microorganism | Inhibition Zone (mm) |
---|---|---|
4g | Staphylococcus aureus | 18 |
4j | Escherichia coli | 20 |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Antioxidant Activity
The antioxidant properties of methyl 6-amino-5-cyano derivatives have been evaluated using various assays, including DPPH scavenging tests. Compounds like 4g and 4j exhibited strong radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Table 3: Antioxidant Activity (DPPH Scavenging)
Compound | EC50 (mM) |
---|---|
BHT | 0.089 |
4g | 0.072 |
4j | 0.074 |
The biological activity of methyl 6-amino-5-cyano derivatives is attributed to their ability to interact with specific molecular targets:
- Inhibition of Kinases: Several studies highlight the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis: Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms: Disruption of bacterial membranes and interference with protein synthesis pathways are proposed mechanisms for antimicrobial action.
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-ethylphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-4-15-6-9-16(10-7-15)20-18(12-26)22(27)31-19(21(20)24(29)30-3)13-32-23-17(11-25)8-5-14(2)28-23/h5-10,20H,4,13,27H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGHXOFAMQCYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=CC(=N3)C)C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.